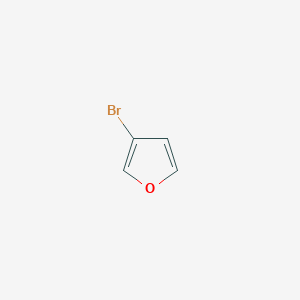
3-Bromofuran
Übersicht
Beschreibung
3-Bromofuran is a colorless organic compound with the molecular formula C4H3BrO. It is a versatile intermediate product used in the synthesis of more complex compounds, including economically important drugs. At room temperature, this compound is a liquid with a boiling point similar to water (102.5-102.6 °C) but with a significantly higher density (1.6606 g/cm³ at 20 °C) .
Synthetic Routes and Reaction Conditions:
Historical Synthesis: this compound was first obtained in minor amounts in 1887 as a by-product in a reaction of 3-bromofuroic acid with calcium hydroxide.
Modern Synthesis: It can be prepared from 3,4-dibromofuran via ortho-metalation with butyllithium.
Industrial Production Methods:
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions, such as reacting with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by iodomethane and N-butyllithium.
Cycloaddition Reactions: It participates in Diels-Alder reactions, forming cycloadducts with dienophiles.
Common Reagents and Conditions:
Reagents: Butyllithium, lithium diisopropylamide, iodomethane, and N-butyllithium are commonly used.
Conditions: Reactions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
3-Bromofuran is a valuable starting material in the synthesis of various compounds with significant applications in:
Chemistry: It is used in the synthesis of 3-substituted furans, which are important in organic synthesis.
Biology and Medicine: It is a key intermediate in the synthesis of drugs for treating HIV, type 2 diabetes, osteoporosis, and experimental drugs for Alzheimer’s disease.
Industry: It is used in the production of economically important drugs and other industrial chemicals.
Wirkmechanismus
Target of Action
3-Bromofuran is a versatile intermediate product used in the synthesis of a variety of economically important drugs . It serves as a useful starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .
Mode of Action
It is known that this compound is used as a reactant in various chemical reactions to synthesize more complex compounds . For example, it was reacted with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by reaction with iodomethane and N-butyllithium .
Biochemical Pathways
This compound is involved in the synthesis of various bioactive compounds. For instance, it was used in the total synthesis of (+)Cacospongionolide B, a sesterterpene with anti-inflammatory properties . It was also used in the synthesis of Rosefuran, a constituent chemical of the odor of the rose and an insect sex attractant . The total synthesis of (−)- neothiobinupharidine, a bioactive alkaloid isolated from Nuphar pumila (the small yellow pond-lily), was accomplished in eight steps employing two moles of this compound .
Pharmacokinetics
It’s known that this compound is a liquid at room temperature, with a similar boiling point to water (1025-1026 °C), but with a significantly higher density (16606 g/cm3 at 20 °C) . These properties could influence its pharmacokinetic behavior.
Result of Action
The result of this compound’s action is the creation of a variety of economically important drugs . It’s used in the synthesis of a variety of compounds, including chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is usually stabilized by calcium carbonate . Additionally, its physical properties, such as being a liquid at room temperature and having a similar boiling point to water, could influence its stability and efficacy in different environments .
Biochemische Analyse
Biochemical Properties
3-Bromofuran plays a significant role in biochemical reactions. It serves as a starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents
Cellular Effects
It has been used in the synthesis of various drugs, suggesting that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to participate in the synthesis of various drugs, indicating that it may exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
It is known to be a stable compound, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its role in drug synthesis, it is likely involved in complex metabolic pathways .
Transport and Distribution
Given its role in drug synthesis, it may interact with various transporters or binding proteins .
Subcellular Localization
Given its role in drug synthesis, it may be directed to specific compartments or organelles within the cell .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromofuran
- 3-Chlorofuran
- 3-Iodofuran
Comparison:
- Reactivity: 3-Bromofuran is more reactive in substitution reactions compared to its chloro and iodo counterparts due to the bromine atom’s size and electron-withdrawing properties .
- Applications: While all these compounds are used in organic synthesis, this compound is particularly valued for its role in synthesizing complex pharmaceuticals .
Eigenschaften
IUPAC Name |
3-bromofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWLEQZDXOQZGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176508 | |
| Record name | 3-Bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22037-28-1 | |
| Record name | 3-Bromofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22037-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022037281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromofuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2XT7CKM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the common synthetic routes to access 3-bromofuran?
A1: this compound can be synthesized through several methods:
- Direct bromination of furan: While this method seems straightforward, it often leads to a mixture of 2-bromofuran and this compound, requiring subsequent separation. []
- Cyclization of γ,δ-epoxy-(E)-α-bromoacrylates: This stereoselective approach provides access to various this compound derivatives. The reaction proceeds through an epoxide opening and subsequent cyclization. [, ]
- Cupric halide-mediated halocyclization: This method utilizes 2-(1-alkynyl)-2-alken-1-ones or 1-(1-alkynyl)cyclopropyl ketones to construct the furan ring, simultaneously incorporating the bromine atom at the 3-position. [, ]
Q2: How does the reactivity of this compound differ from other brominated furans?
A2: The position of the bromine atom significantly influences the reactivity of bromofurans. In this compound, the bromine atom is less susceptible to direct nucleophilic substitution compared to 2-bromofuran. This difference arises from the electronic distribution within the furan ring. [, ]
Q3: Can this compound undergo metal-halogen exchange reactions?
A3: Yes, this compound readily undergoes lithium-halogen exchange reactions upon treatment with alkyl lithium reagents like n-butyllithium. This transformation generates 3-lithiofuran, a highly reactive nucleophile that can be trapped with various electrophiles. [, , ]
Q4: How is this compound employed in the synthesis of natural products?
A4: this compound has proven valuable in the total synthesis of numerous natural products, including:
- Rosefuran: This terpene was synthesized using a palladium-catalyzed coupling reaction with this compound as a key step. []
- Miharamycin B: This peptidyl nucleoside antibiotic with a unique nine-carbon pyranosyl amino acid core was synthesized starting from this compound through a modified Achmatowicz reaction. []
- Endolides A and B: These natural products were synthesized efficiently using a Negishi coupling reaction between this compound and an iodoalanine derivative. []
- Sphydrofuran: This natural product, alongside secosyrins and syributins, were synthesized from a common precursor derived from this compound. []
- Scaparin C: A proposed total synthesis utilizes a Friedel-Crafts reaction between this compound and an aldehyde derived from a complex bicyclic intermediate. []
Q5: Can this compound be used to access other heterocyclic systems?
A5: Yes, this compound serves as a valuable precursor for various heterocycles:
- 4H-Furo[3,2-b]indoles: These compounds can be synthesized from 3-bromofurans through intramolecular Ullmann C-N bond coupling reactions. []
- 5-Acylisothiazoles: A one-step synthesis utilizes premixed ethyl carbamate, thionyl chloride, and pyridine to convert 3-bromofurans into 5-acylisothiazoles. [, ]
- Furostifoline: This furo[3,2-a]carbazole alkaloid was synthesized from this compound using a tetrabutylammonium fluoride-promoted indole ring formation as the key step. []
Q6: What types of palladium-catalyzed reactions has this compound been utilized in?
A6: this compound participates effectively in various palladium-catalyzed reactions, including:
- Suzuki-Miyaura coupling: This reaction allows the introduction of aryl groups at the 3-position of the furan ring. []
- Sonogashira coupling: This reaction enables the introduction of alkynyl groups at the 2-position of this compound. [, , ]
- Hirao reaction: this compound undergoes efficient coupling with diphenylphosphine oxide and diethyl phosphite under microwave irradiation using Pd(OAc)2 as the catalyst precursor in the absence of added P-ligands. []
Q7: How does the presence of a bromine atom on the furan ring influence Diels-Alder reactions?
A7: The bromine atom on this compound can influence Diels-Alder reactions by:
- Modifying the electronic properties of the diene: The electron-withdrawing nature of bromine can affect the reactivity of the furan ring in cycloaddition reactions. [, ]
- Providing a handle for further transformations: The bromine atom in the cycloadduct can be further functionalized using various coupling reactions or other transformations. []
Q8: What are the key spectroscopic features of this compound?
A8: this compound exhibits characteristic spectroscopic properties:
- 1H NMR: The protons on the furan ring appear as distinct signals in the aromatic region, with characteristic coupling patterns. [, , ]
- 13C NMR: The carbon atoms in the furan ring, including the carbon bearing the bromine atom, show distinct signals. [, , ]
- Mass spectrometry: The molecular ion peak and fragmentation pattern can be used to confirm the identity of this compound. []
Q9: How can this compound be distinguished from 2-bromofuran?
A9: While both isomers share the same molecular formula and weight, they can be differentiated using:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-a]pyrazine-8-carboxamide](/img/structure/B129002.png)

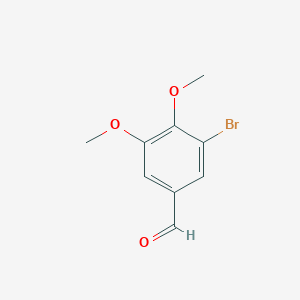
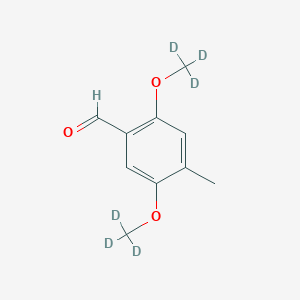
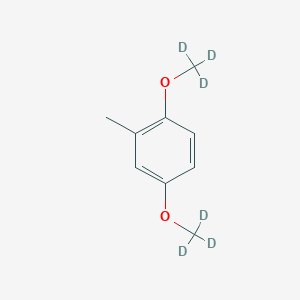

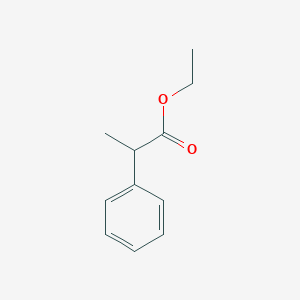

![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)


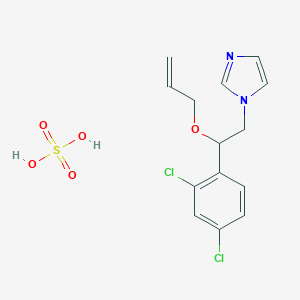
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
